

# Peficitinib in Psoriasis: A Comparative Analysis of JAK Inhibitors

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## Compound of Interest

Compound Name: Peficitinib

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The landscape of oral treatments for moderate-to-severe plaque psoriasis is rapidly evolving with the advent of Janus kinase (JAK) inhibitors. This guide provides a detailed comparison of **peficitinib** against other prominent JAK inhibitors, including tofacitinib, upadacitinib, and deucravacitinib, with a focus on their efficacy, safety, and underlying mechanisms of action, supported by experimental data from clinical trials.

## Mechanism of Action: Targeting the JAK-STAT Pathway

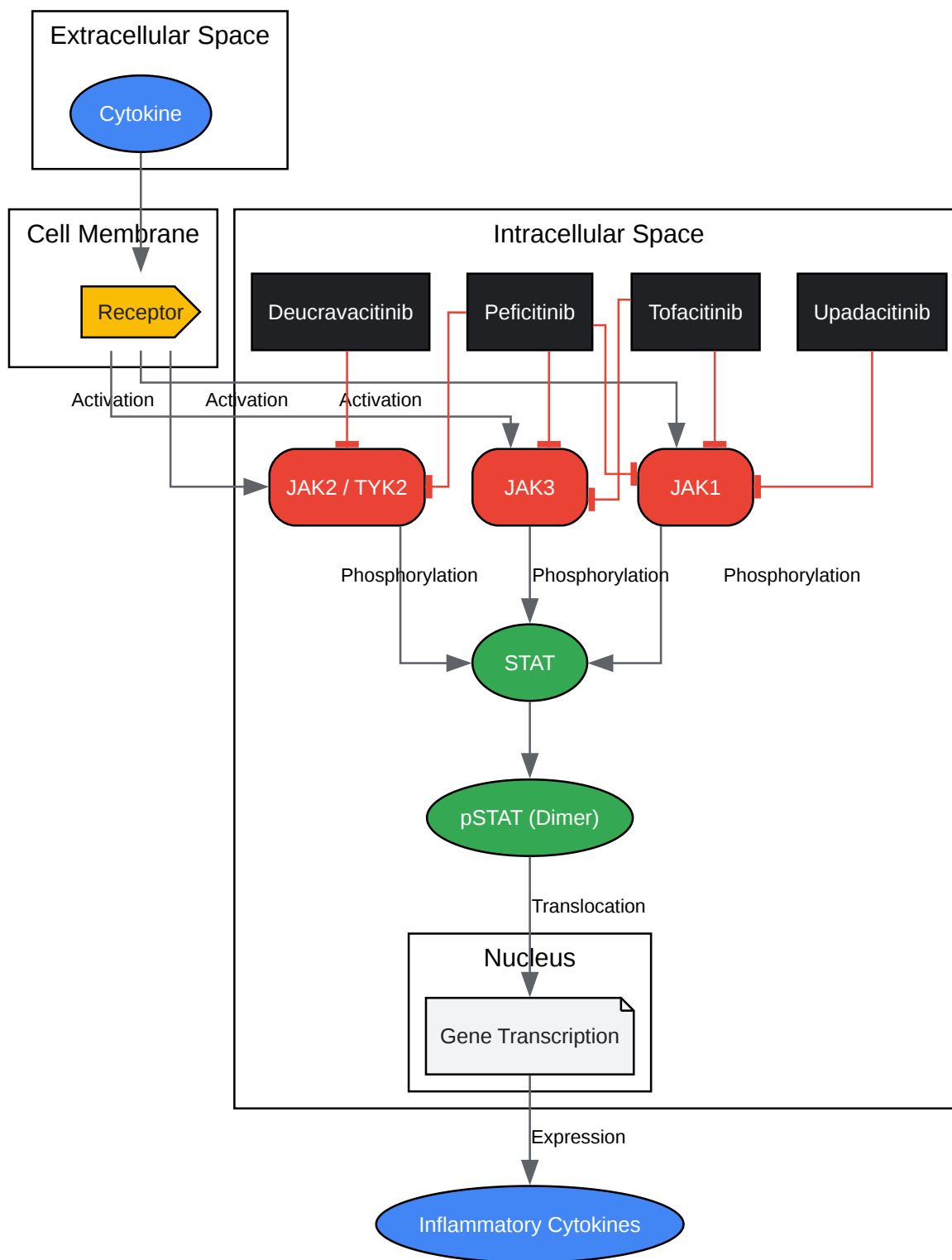
Psoriasis is an immune-mediated disease where cytokines like interleukins (IL)-12, IL-23, and interferons play a crucial role in driving inflammation and keratinocyte hyperproliferation. These cytokines signal through the JAK-STAT pathway.<sup>[1][2]</sup> JAK inhibitors are small molecules that interfere with this pathway, thereby reducing the inflammatory cascade.

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different JAK inhibitors exhibit varying degrees of selectivity for these kinases, which influences their efficacy and safety profiles.

- **Peficitinib** (ASP015K) is a pan-JAK inhibitor, meaning it broadly inhibits multiple JAK enzymes, including JAK1, JAK2, and JAK3.<sup>[3][4]</sup>
- Tofacitinib primarily inhibits JAK1 and JAK3.<sup>[1]</sup>

- Upadacitinib is a selective JAK1 inhibitor.
- Deucravacitinib is a selective TYK2 inhibitor, acting through a distinct allosteric mechanism.

The differential inhibition of JAK enzymes by these agents leads to varied impacts on downstream signaling pathways.



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**Figure 1:** JAK-STAT Signaling Pathway and Inhibition Points

## Comparative Efficacy

The primary measures of efficacy in psoriasis clinical trials are the Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA). A 75% improvement in PASI score (PASI 75) is a common primary endpoint.

Drug	Dose	PASI 75 Response Rate	sPGA 0/1 (Clear/Almost Clear) Response Rate	Trial
Peficitinib	100 mg BID	Significant improvement vs. placebo (p<0.001)	Significant improvement vs. placebo (p<0.001)	Phase 2a
Tofacitinib	5 mg BID	4.38 (RR vs. placebo)	3.93 (RR vs. placebo)	OPT Pivotal 1 & 2
10 mg BID	Higher than 5 mg BID	Higher than 5 mg BID	OPT Pivotal 1 & 2	
Upadacitinib	15 mg QD	63% at Week 16	Not a primary endpoint for psoriasis studies	SELECT-PsA 1
30 mg QD	62% at Week 16	Not a primary endpoint for psoriasis studies	SELECT-PsA 1	
Deucravacitinib	6 mg QD	~58.4% at Week 16	Superior to placebo and apremilast	POETYK PSO-1

Note: Direct head-to-head trial data for **peficitinib** against other JAK inhibitors in psoriasis is limited. The data for upadacitinib is from studies in psoriatic arthritis, where skin manifestations were also assessed. A network meta-analysis suggested that deucravacitinib showed superior efficacy and safety for treating moderate-to-severe psoriasis over other included oral drugs.

Another network meta-analysis indicated that tofacitinib at 15 mg twice a day had the highest probability of achieving PASI 75.

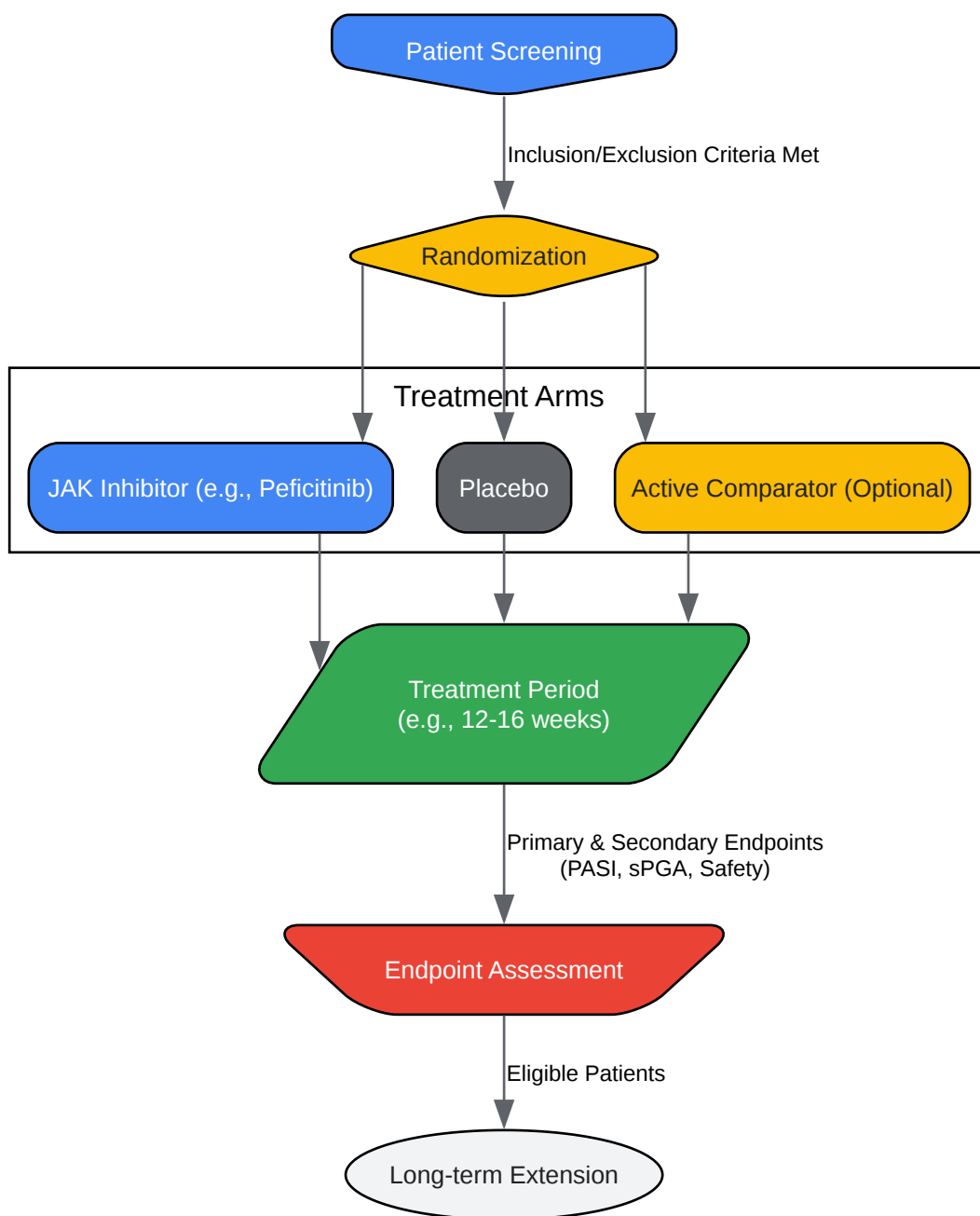
## Safety and Tolerability Profile

The safety profile of JAK inhibitors is a critical consideration due to their systemic immunosuppressive effects. Common adverse events (AEs) include infections, and some have warnings regarding more serious events.

Drug	Common Adverse Events	Serious Adverse Events of Interest
Peficitinib	Nasopharyngitis, diarrhea, acne, back pain, contact dermatitis.	No serious adverse events were reported in the Phase 2a psoriasis trial.
Tofacitinib	Upper respiratory tract infections, headache, diarrhea, nasopharyngitis.	Serious infections, malignancies, major adverse cardiovascular events (MACE), thrombosis (FDA black box warning).
Upadacitinib	Upper respiratory tract infections, acne, herpes simplex, headache.	Serious infections, malignancies, MACE, thrombosis (FDA black box warning).
Deucravacitinib	Nasopharyngitis, upper respiratory tract infection, acne.	Lower rates of serious adverse events compared to non-selective JAK inhibitors. No black box warning for MACE or thrombosis.

## Experimental Protocols

The clinical trials for these JAK inhibitors generally follow a randomized, double-blind, placebo-controlled design, especially in the initial phases.



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**Figure 2:** Generalized Clinical Trial Workflow for JAK Inhibitors

**Key Methodological Components:**

- **Patient Population:** Adults with moderate-to-severe chronic plaque psoriasis, typically defined by a PASI score  $\geq 12$ , sPGA score  $\geq 3$ , and body surface area (BSA) involvement  $\geq 10\%$ .

- Study Design:
  - **Peficitinib** (Phase 2a): A multicenter, double-blind, randomized, placebo-controlled study over 6 weeks.
  - Tofacitinib (OPT Pivotal 1 & 2): Phase 3, multi-site, double-blind, placebo-controlled, randomized, 52-week, parallel-group studies.
  - Deucravacitinib (POETYK PSO-1 & 2): Global Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled (apremilast) trials.
  - Upadacitinib (SELECT-PsA 1 & 2): Phase 3, randomized, double-blind, placebo- and active-controlled (adalimumab in SELECT-PsA 1) studies in patients with psoriatic arthritis.
- Interventions:
  - Oral administration of the investigational JAK inhibitor at varying doses.
  - Placebo control.
  - Active comparator (e.g., apremilast for deucravacitinib, adalimumab for upadacitinib).
- Primary Endpoints:
  - Proportion of patients achieving PASI 75 at a specified time point (e.g., week 12 or 16).
  - Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at a specified time point.
- Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.

## Conclusion

**Peficitinib**, as a pan-JAK inhibitor, has demonstrated efficacy in early-phase trials for psoriasis. However, the current landscape is increasingly favoring more selective JAK inhibitors to potentially optimize the benefit-risk profile. Deucravacitinib, with its selective TYK2 inhibition, has shown a strong efficacy and safety profile in large Phase 3 trials, positioning it as a

significant oral therapeutic option. Tofacitinib and upadacitinib, while effective, carry boxed warnings that necessitate careful patient selection and monitoring. The development and comparison of these agents underscore the importance of understanding the nuances of JAK selectivity in the treatment of psoriasis. Further head-to-head comparative studies will be invaluable in delineating the precise therapeutic positioning of each of these innovative oral treatments.

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